molecular formula C8H6Br2F2O B13056454 4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene CAS No. 1094273-07-0

4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene

Cat. No.: B13056454
CAS No.: 1094273-07-0
M. Wt: 315.94 g/mol
InChI Key: NLCDKWIZJYZHEX-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, bromomethyl, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2-(bromomethyl)-1-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene depends on the specific application and the target molecule. In general, the compound can interact with biological molecules through covalent bonding or non-covalent interactions, affecting their function and activity. The bromine atoms and difluoromethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid
  • 4-Bromo-2-fluorobenzamide

Uniqueness

4-Bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene is unique due to the presence of both bromomethyl and difluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

1094273-07-0

Molecular Formula

C8H6Br2F2O

Molecular Weight

315.94 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-1-(difluoromethoxy)benzene

InChI

InChI=1S/C8H6Br2F2O/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3,8H,4H2

InChI Key

NLCDKWIZJYZHEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)OC(F)F

Origin of Product

United States

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